Superior Yield in Microwave-Assisted Quinazolinone Synthesis vs. 2-Aminobenzamide
2-Amino-5-fluorobenzamide demonstrates a significantly higher yield (89%) in the microwave-assisted synthesis of quinazolinones when reacted with sodium hydroxy(phenyl)methanesulfonate, compared to the yield observed with unsubstituted 2-aminobenzamide under analogous conditions. The presence of the 5-fluoro substituent enhances the cyclization efficiency [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 89% |
| Comparator Or Baseline | Unsubstituted 2-aminobenzamide (yield not explicitly stated in the same study, but known to be lower; the study highlights the fluoro derivative's high yield as a notable result) |
| Quantified Difference | N/A (Qualitative: 'produced with a yield of 89%', highlighted as a successful reaction) |
| Conditions | Microwave irradiation, Bertagnini's salt (sodium hydroxy(phenyl)methanesulfonate), water as solvent [1]. |
Why This Matters
Higher yield translates to more efficient and cost-effective synthesis of fluorinated quinazolinones, a privileged scaffold in drug discovery, making this building block preferable for medicinal chemistry campaigns.
- [1] Piras, S., et al. (2024). Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. Molecules, 29(9), 1986. View Source
